

physical and chemical properties of 3-Hydroxy-2-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Hydroxy-2-iodo-6-methylpyridine

Cat. No.: B185291

[Get Quote](#)

An In-depth Technical Guide to 3-Hydroxy-2-iodo-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-Hydroxy-2-iodo-6-methylpyridine** (CAS No. 23003-30-7). This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of molecules with applications in medicinal chemistry and materials science. This document consolidates available data on its properties, synthesis, reactivity, and known applications to support ongoing research and development efforts.

Chemical Identity and Physical Properties

3-Hydroxy-2-iodo-6-methylpyridine, also known by its IUPAC name 2-iodo-6-methylpyridin-3-ol, is a substituted pyridine derivative. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ INO	[1]
Molecular Weight	235.02 g/mol	[1]
CAS Number	23003-30-7	[1]
Appearance	Light yellow to yellow powder	[2]
Melting Point	197-199 °C (lit.)	
Boiling Point	Data not available	
Solubility	Data not available	

Computed Physicochemical Properties:

Property	Value	Source(s)
XLogP3-AA	1.6	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Exact Mass	234.94941 Da	[1]
Topological Polar Surface Area	33.1 Å ²	[1]

Spectroscopic Data

The structural characterization of **3-Hydroxy-2-iodo-6-methylpyridine** is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR (300 MHz, CDCl ₃)	¹³ C NMR (101 MHz, CDCl ₃)
δ 7.11 (1H, d, J=8.0 Hz, ArH)	δ 152.5
δ 6.98 (1H, d, J=8.0 Hz, ArH)	δ 150.4
δ 2.47 (3H, s, CH ₃)	δ 124.1
δ 122.0	
δ 110.3	
δ 23.2	
Source:[3]	

Mass Spectrometry (MS)

The mass spectrum of **3-Hydroxy-2-iodo-6-methylpyridine** shows a molecular ion peak consistent with its molecular weight.

Technique	Major Peaks (m/z)	Source(s)
Electrospray Ionization (ESI)	234.0 [M-H] ⁻	[3]
Mass Spectrometry	235, 108	[1]

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not available in the cited literature, the expected characteristic IR absorption bands for **3-Hydroxy-2-iodo-6-methylpyridine**, based on its functional groups, are as follows:

Functional Group	Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **
O-H (Phenolic)	Stretching	3200-3600 (broad)
C-H (Aromatic)	Stretching	3000-3100
C-H (Methyl)	Stretching	2850-3000
C=C, C=N (Pyridine ring)	Stretching	1400-1600
C-O (Phenolic)	Stretching	1200-1300
C-I	Stretching	500-600

Synthesis of 3-Hydroxy-2-iodo-6-methylpyridine

The synthesis of **3-Hydroxy-2-iodo-6-methylpyridine** is typically achieved through the regioselective iodination of a 3-hydroxypyridine precursor. Two detailed experimental protocols are provided below.

Experimental Protocol 1: Iodination of 3-Hydroxy-6-methylpyridine

This protocol describes the iodination of 3-hydroxy-6-methylpyridine in an aqueous medium.

Materials:

- 3-Hydroxy-6-methylpyridine
- Sodium carbonate (Na₂CO₃)
- Iodine (I₂)
- Hydrochloric acid (HCl), aqueous solution
- Water

Procedure:

- To a solution of 3-hydroxy-6-methylpyridine (11.0 g, 100 mmol) and sodium carbonate (22.3 g, 210 mmol) in water, add iodine (25.4 g, 100 mmol) with stirring at 20 °C.[4]
- Continue stirring for 1 hour, by which time the color of the iodine should have disappeared.[4]
- Carefully add aqueous HCl until the pH of the solution is approximately 3.[4]
- Filter the resulting solid and dry to yield the crude 2-iodo-3-hydroxy-6-methylpyridine product.[4]

Experimental Protocol 2: Iodination of 2-Methyl-5-hydroxypyridine

This alternative protocol utilizes a mixed solvent system for the iodination of the isomeric precursor, 2-methyl-5-hydroxypyridine.

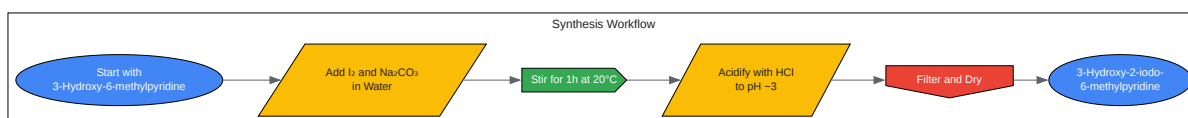
Materials:

- 2-Methyl-5-hydroxypyridine
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF)
- Water
- 5% Sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

- Add iodine (5.2 g, 20 mmol, 1.1 eq.) and sodium bicarbonate (1.68 g, 20 mmol, 1.1 eq.) to a stirring solution of 2-methyl-5-hydroxypyridine (2.0 g, 18 mmol, 1.0 eq.) in a 1:1 mixture of THF/H₂O (30 mL).[3]
- Stir the black reaction mixture for 48 hours.[3]

- Add a 5% solution of $\text{Na}_2\text{S}_2\text{O}_3$ dropwise until the mixture becomes colorless and a white precipitate forms.[3]
- Remove the precipitate by filtration and dry in a desiccator in vacuo to yield the product as a white solid (yield: 3.14 g, 74%).[3]



[Click to download full resolution via product page](#)

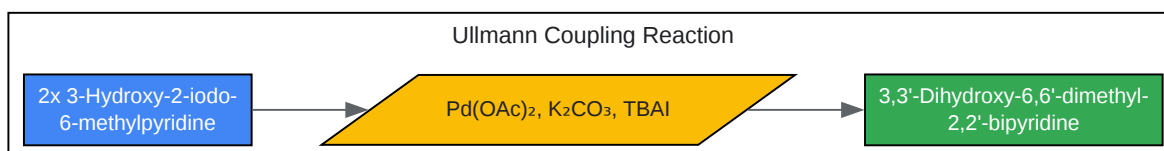
Caption: Workflow for the synthesis of **3-Hydroxy-2-iodo-6-methylpyridine**.

Chemical Reactivity and Applications in Synthesis

3-Hydroxy-2-iodo-6-methylpyridine is a valuable building block in organic synthesis, primarily due to the reactivity of the iodo and hydroxyl groups, which allows for a variety of coupling and substitution reactions.

Ullmann Coupling

The iodo-substituent facilitates Ullmann-type homocoupling reactions to form bipyridine structures. This is a key step in the synthesis of more complex ligands for coordination chemistry.[3]

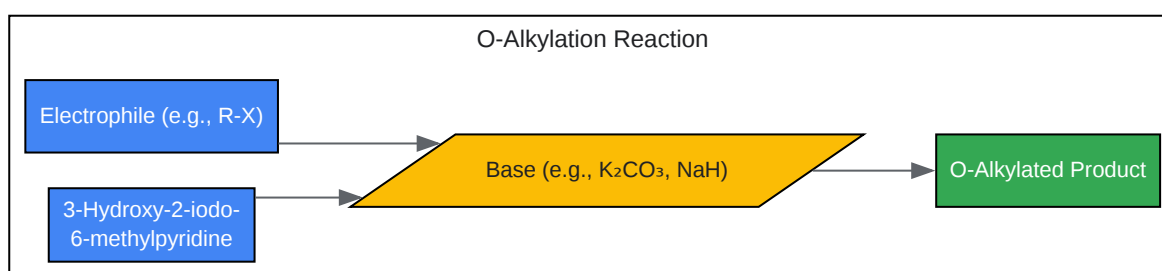
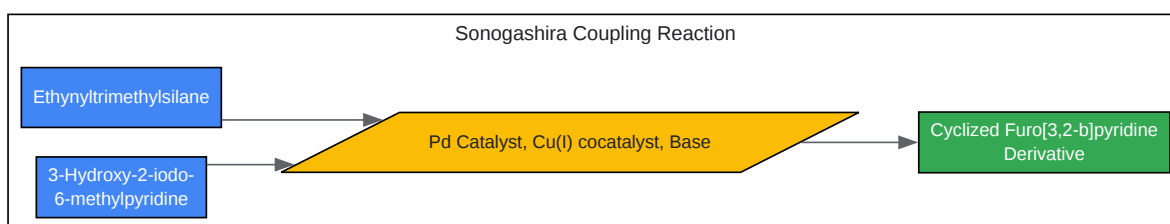


[Click to download full resolution via product page](#)

Caption: Ullmann homocoupling of **3-Hydroxy-2-iodo-6-methylpyridine**.

Sonogashira Coupling

The carbon-iodine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with terminal alkynes. This reaction is pivotal in constructing more elaborate molecular frameworks.[5]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-6-methylpyridin-3-ol | C₆H₆INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colorkem.com [colorkem.com]
- 3. rsc.org [rsc.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. WO2011138657A1 - Aryl substituted olefinic compounds as pde10a inhibitors - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Hydroxy-2-iodo-6-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185291#physical-and-chemical-properties-of-3-hydroxy-2-iodo-6-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com